5-甲氧基-1H-吲哚-4-醇

描述

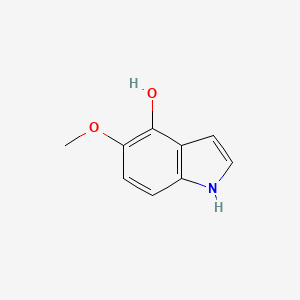

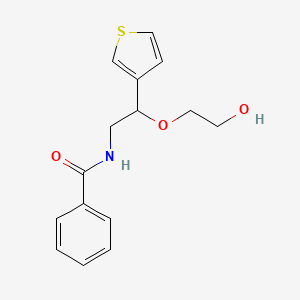

5-Methoxy-1H-indol-4-ol is a compound with the CAS Number: 49635-16-7 . It is a white to off-white solid and is used for research purposes .

Synthesis Analysis

The synthesis of 5-methoxy-1H-indol-4-ol involves various physico-chemical and spectroscopic techniques . The synthesis of indole derivatives has been a subject of interest among researchers due to their diverse biological activities .Molecular Structure Analysis

The InChI Code for 5-methoxy-1H-indol-4-ol is 1S/C9H9NO2/c1-12-8-3-2-7-6 (9 (8)11)4-5-10-7/h2-5,10-11H,1H3 .Chemical Reactions Analysis

Indole derivatives, including 5-methoxy-1H-indol-4-ol, have been found to undergo various chemical reactions. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

5-Methoxy-1H-indol-4-ol is a white to off-white solid . It has a molecular weight of 163.18 . The compound is stored in a refrigerator and shipped at room temperature .科学研究应用

Antiviral Activity

Indole derivatives, including 5-methoxy-1H-indol-4-ol, have been found to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have been shown to exhibit anti-inflammatory activities . This suggests that 5-methoxy-1H-indol-4-ol could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives, including 5-methoxy-1H-indol-4-ol, have been found to possess anticancer properties . This suggests that they could potentially be used in cancer treatment.

Anti-HIV Activity

Indole derivatives have been shown to exhibit anti-HIV activities . This suggests that 5-methoxy-1H-indol-4-ol could potentially be used in the treatment of HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This suggests that 5-methoxy-1H-indol-4-ol could potentially be used as an antioxidant.

Antimicrobial Activity

Indole derivatives, including 5-methoxy-1H-indol-4-ol, have been found to possess antimicrobial properties . This suggests that they could potentially be used in the treatment of microbial infections.

Antitubercular Activity

Indole derivatives have been shown to exhibit antitubercular activities . This suggests that 5-methoxy-1H-indol-4-ol could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . This suggests that 5-methoxy-1H-indol-4-ol could potentially be used in the treatment of diabetes.

安全和危害

未来方向

属性

IUPAC Name |

5-methoxy-1H-indol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-8-3-2-7-6(9(8)11)4-5-10-7/h2-5,10-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMLTQFTLCZMRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-1H-indol-4-ol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2654640.png)

![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2654641.png)

![4-(2-chloro-6-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2654650.png)

![2-Chloro-1-[(3S,5R)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethanone](/img/structure/B2654658.png)

![N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide](/img/structure/B2654659.png)